9-((4-Fluorobenzyl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane
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Overview
Description
Scientific Research Applications
Synthesis and Purity Enhancement
- The development of a new reagent, Fmoc-OASUD, for the preparation of Fmoc-amino acids showcases a significant advancement in achieving high yields and purity of Fmoc-amino acids. The use of Fmoc-OASUD avoids impurities stemming from Lossen rearrangement, common with Fmoc-OSu, by leveraging the stability of the Fmoc-OASUD compound (Rao et al., 2016).
Novel Synthesis Methods
- The Prins cascade process has been utilized for synthesizing 1,9-dioxa-4-azaspiro[5.5]undecane derivatives. This represents the first instance of creating spiromorpholinotetrahydropyran derivatives through Prins bicyclization, demonstrating an innovative approach to complex molecular architecture (Reddy et al., 2014).
Antibacterial Applications
- Exploration of spirocyclic derivatives of Ciprofloxacin as antibacterial agents involves synthesizing new derivatives to enhance the activity spectrum against gram-positive and gram-negative bacteria. This research underscores the potential of spirocyclic compounds in developing more effective antibacterial drugs (Lukin et al., 2022).
Material Science and Chemosensors
- Spirocyclic compounds have been investigated for their use in creating white-light emitting materials and chemosensors, with applications in real-time visual detection of metal ions in aqueous media. This research highlights the versatility of spirocyclic compounds in material science, offering new avenues for sensor development (Nishiyabu et al., 2013).
Future Directions
Properties
IUPAC Name |
9-[(4-fluorophenyl)methylsulfonyl]-1,5-dioxa-9-azaspiro[5.5]undecane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FNO4S/c16-14-4-2-13(3-5-14)12-22(18,19)17-8-6-15(7-9-17)20-10-1-11-21-15/h2-5H,1,6-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAICVUWZTSQXJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(CCN(CC2)S(=O)(=O)CC3=CC=C(C=C3)F)OC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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